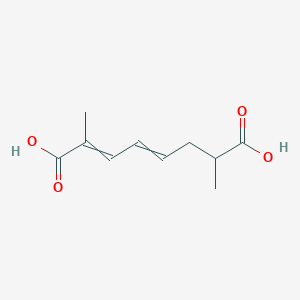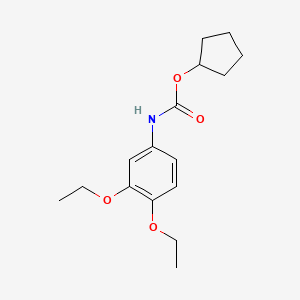
Cyclopentyl (3,4-diethoxyphenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopentyl (3,4-diethoxyphenyl)carbamate is a chemical compound that belongs to the class of carbamates Carbamates are widely used in various fields due to their stability and versatility
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentyl (3,4-diethoxyphenyl)carbamate typically involves the reaction of cyclopentylamine with 3,4-diethoxyphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate. The process can be summarized as follows:
- The reaction is typically conducted in an organic solvent such as dichloromethane.
- The reaction mixture is stirred at room temperature for several hours.
- The product is then purified using standard techniques such as recrystallization or chromatography.
Cyclopentylamine: reacts with .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully monitored to ensure consistency and quality.
化学反応の分析
Types of Reactions
Cyclopentyl (3,4-diethoxyphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carbonyl compounds.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or other derivatives.
科学的研究の応用
Cyclopentyl (3,4-diethoxyphenyl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including its role as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of cyclopentyl (3,4-diethoxyphenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by forming stable carbamate-enzyme complexes. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects.
類似化合物との比較
Similar Compounds
Diethofencarb: A carbamate fungicide with similar structural features.
Carbaryl: Another carbamate compound used as an insecticide.
Uniqueness
Cyclopentyl (3,4-diethoxyphenyl)carbamate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its cyclopentyl group and diethoxyphenyl moiety contribute to its stability and reactivity, making it a valuable compound for various applications.
特性
CAS番号 |
113932-78-8 |
|---|---|
分子式 |
C16H23NO4 |
分子量 |
293.36 g/mol |
IUPAC名 |
cyclopentyl N-(3,4-diethoxyphenyl)carbamate |
InChI |
InChI=1S/C16H23NO4/c1-3-19-14-10-9-12(11-15(14)20-4-2)17-16(18)21-13-7-5-6-8-13/h9-11,13H,3-8H2,1-2H3,(H,17,18) |
InChIキー |
FFQSWQFBHVKBHI-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=C(C=C1)NC(=O)OC2CCCC2)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methylbenzo[b]indeno[1,2-e]pyran](/img/structure/B14304696.png)
![Benzene, [(cyclohexylidenefluoromethyl)sulfonyl]-](/img/structure/B14304702.png)
![4-Isothiazolecarbonitrile, 2,3-dihydro-5-[(2-methylphenyl)amino]-3-oxo-](/img/structure/B14304705.png)
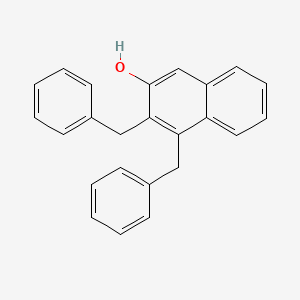
![4'-Butoxy-4-pentyl-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14304709.png)



![2,2,6,6-Tetramethyl-1-[(2,4,6-trimethylbenzoyl)oxy]piperidine](/img/structure/B14304727.png)
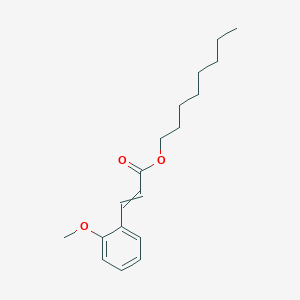
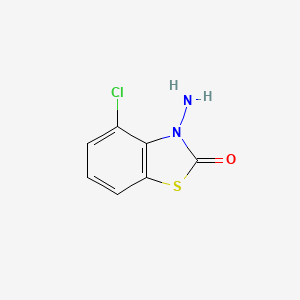

![(5S,5aR)-5-(2-aminoethoxy)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one;hydrochloride](/img/structure/B14304759.png)
